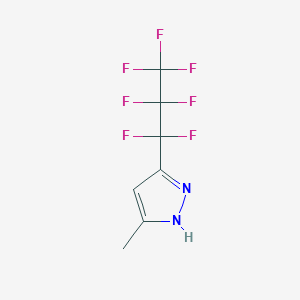

3-(heptafluoropropyl)-5-methyl-1H-pyrazole

説明

Contextualization within Fluorine Chemistry and Pyrazole (B372694) Derivatives

The field of fluorine chemistry has expanded exponentially due to the unique effects that fluorine imparts on organic molecules. These include increased metabolic stability, enhanced lipophilicity, and altered electronic properties, all of which are highly desirable in the development of pharmaceuticals and agrochemicals.

Pyrazoles, on the other hand, are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. rsc.org The incorporation of a fluorine-containing substituent, such as the heptafluoropropyl group, into the pyrazole ring system is a strategic approach to modulate and enhance these inherent biological activities. The resulting fluorinated pyrazoles are a subject of intense research, with a significant number of publications and patents emerging in recent years. nih.gov

Significance of Heptafluoropropyl and Pyrazole Moieties in Organic Synthesis

The two key structural components of 3-(heptafluoropropyl)-5-methyl-1H-pyrazole —the heptafluoropropyl group and the pyrazole moiety—are of considerable importance in organic synthesis.

The heptafluoropropyl group (–C₃F₇) is a perfluoroalkyl substituent that brings about profound changes in a molecule's properties. Its strong electron-withdrawing nature can influence the acidity of nearby protons and the reactivity of adjacent functional groups. In the context of drug design, the introduction of a heptafluoropropyl group can enhance a molecule's binding affinity to biological targets and improve its metabolic profile by blocking sites susceptible to oxidative metabolism.

The pyrazole moiety is a versatile building block in organic synthesis. The presence of two nitrogen atoms provides multiple sites for functionalization, allowing for the creation of diverse molecular libraries. mdpi.com The pyrazole ring is a key component in numerous approved drugs, highlighting its privileged status in medicinal chemistry. nih.gov The synthesis of pyrazoles is often achieved through the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) or its derivatives, a robust and widely applicable method. nih.gov

Research Gaps and Motivations for Investigating this compound

Despite the broad interest in fluorinated pyrazoles, specific and detailed research on This compound remains relatively niche in publicly accessible literature. While general synthetic strategies for fluorinated pyrazoles are well-documented, a specific, optimized protocol for this particular compound is not widely available. This presents a research gap and a motivation for synthetic chemists to develop efficient and scalable routes to this molecule.

The primary motivation for investigating this compound lies in its potential applications. The combination of the metabolically robust heptafluoropropyl group and the biologically active pyrazole core suggests that This compound could serve as a valuable intermediate in the synthesis of novel pharmaceuticals and agrochemicals. Further research is needed to fully elucidate its physicochemical properties, spectroscopic data, and to explore its utility in various fields of chemical science. The exploration of its reactivity and potential as a ligand in coordination chemistry also presents an open avenue for investigation.

Structure

3D Structure

特性

IUPAC Name |

3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F7N2/c1-3-2-4(16-15-3)5(8,9)6(10,11)7(12,13)14/h2H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGKNTSQKMGECCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F7N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379290 | |

| Record name | 3-(Heptafluoropropyl)-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75823-64-2 | |

| Record name | 3-(Heptafluoropropyl)-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 3 Heptafluoropropyl 5 Methyl 1h Pyrazole

Historical Perspectives on Pyrazole (B372694) Synthesis with Fluorinated Substituents

The synthesis of pyrazoles dates back to the late 19th century with Knorr's discovery of the condensation reaction between ethyl acetoacetate (B1235776) and phenylhydrazine. However, the systematic exploration of pyrazoles bearing fluorinated substituents is a more recent endeavor, gaining significant momentum in the latter half of the 20th century. nih.govuned.es The initial focus was primarily on the incorporation of the trifluoromethyl (CF3) group, which was recognized for its ability to mimic a methyl group sterically while being strongly electron-withdrawing. These early syntheses laid the groundwork for the preparation of more complex fluoroalkylated pyrazoles, including those with longer perfluoroalkyl chains like the heptafluoropropyl group. The growing interest in these compounds has been fueled by their potential to create novel bioactive molecules. uned.esrsc.org

Contemporary Synthetic Routes to 3-(heptafluoropropyl)-5-methyl-1H-pyrazole

The construction of the this compound molecule hinges on the formation of the pyrazole ring and the strategic introduction of the heptafluoropropyl and methyl groups.

Cyclocondensation Reactions for Pyrazole Ring Formation

The most prevalent and classical method for synthesizing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.gov This [3+2] cycloaddition is a robust and versatile method for forming the five-membered heterocyclic ring. nih.gov In the context of this compound, the key precursors are a β-diketone bearing a heptafluoropropyl group and a methyl group, and hydrazine hydrate (B1144303) or its salt.

The reaction mechanism initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine onto one of the carbonyl carbons of the 1,3-diketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring. The regioselectivity of the reaction, which determines the final position of the substituents, is a critical aspect of this synthesis.

Strategies for Incorporating Heptafluoropropyl and Methyl Moieties

The strategic placement of the heptafluoropropyl and methyl groups is achieved through the careful design of the 1,3-dicarbonyl precursor. For the synthesis of this compound, the required precursor is 1,1,1,2,2,3,3-heptafluoro-4,6-octanedione .

The synthesis of such fluorinated β-diketones can be accomplished via a Claisen condensation reaction between a fluorinated ester (e.g., ethyl heptafluorobutanoate) and a ketone (e.g., acetone). The reaction is typically base-catalyzed, using reagents such as sodium methoxide (B1231860) or sodium hydride.

| Precursor 1 | Precursor 2 | Resulting β-Diketone | Target Pyrazole |

| Ethyl heptafluorobutanoate | Acetone | 1,1,1,2,2,3,3-Heptafluoro-4,6-octanedione | This compound |

| Hydrazine Hydrate | 1,1,1,2,2,3,3-Heptafluoro-4,6-octanedione | - | This compound |

Once the fluorinated β-diketone is obtained, its reaction with hydrazine hydrate in a suitable solvent, such as ethanol (B145695) or acetic acid, and often with heating, leads to the formation of the desired pyrazole. nih.gov The use of hydrazine hydrate (NH₂NH₂·H₂O) will result in an N-unsubstituted pyrazole. If a substituted hydrazine (e.g., methylhydrazine) is used, a mixture of regioisomeric N-substituted pyrazoles can be expected. nih.gov

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant drive towards developing more environmentally benign synthetic methods in chemistry. google.com For pyrazole synthesis, green chemistry approaches focus on the use of safer solvents, alternative energy sources, and catalytic methods. bldpharm.com

While specific green chemistry protocols for this compound are not extensively documented, general principles can be applied. These include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with water, ethanol, or polyethylene (B3416737) glycol (PEG). Some pyrazole syntheses have been successfully carried out in aqueous media.

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in pyrazole synthesis.

Catalytic Approaches: The use of solid acid catalysts or other heterogeneous catalysts can simplify work-up procedures and allow for catalyst recycling. google.com

Purification and Isolation Techniques for this compound

After the synthesis, the target compound must be isolated and purified from the reaction mixture, which may contain unreacted starting materials, by-products, and regioisomers. A common and effective method for the purification of fluorinated pyrazoles is flash column chromatography . nih.gov

The choice of the stationary phase (typically silica (B1680970) gel) and the eluent system is crucial for achieving good separation. A gradient of non-polar and polar solvents, such as a mixture of n-pentane and diethyl ether, is often employed to elute the components based on their polarity. nih.gov The progress of the purification can be monitored by thin-layer chromatography (TLC).

Following chromatographic purification, the solvent is removed under reduced pressure to yield the purified pyrazole. The identity and purity of the final product are then confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), and mass spectrometry.

Synthetic Exploration of Derivatives of this compound

The N-unsubstituted pyrazole ring of this compound offers a reactive site for further functionalization, allowing for the synthesis of a diverse range of derivatives. The nitrogen atom at the 1-position can be readily alkylated, acylated, or arylated.

N-Alkylation: The introduction of an alkyl group on the pyrazole nitrogen can be achieved by reacting the parent pyrazole with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

N-Acylation: Acyl derivatives can be prepared by treating the pyrazole with an acyl chloride or anhydride (B1165640) in the presence of a base like triethylamine (B128534) or pyridine. This reaction introduces an acyl group onto the pyrazole nitrogen.

These derivatization reactions provide access to a wide array of molecules with potentially new and interesting properties, expanding the chemical space that can be explored from the core this compound scaffold. The synthesis of such derivatives is crucial for structure-activity relationship (SAR) studies in drug discovery and for the development of new materials.

Functionalization at the Pyrazole Nitrogen Atom

N-Alkylation:

N-alkylation is a common modification of the pyrazole ring and can be achieved under various conditions. pharmaguideline.com Due to the tautomeric nature of the N-unsubstituted pyrazole, alkylation can potentially lead to two regioisomers: 1,3- and 1,5-disubstituted pyrazoles. The regioselectivity of N-alkylation is influenced by the nature of the alkylating agent, the reaction conditions, and the steric and electronic properties of the substituents on the pyrazole ring. Generally, bulkier alkylating agents tend to favor substitution at the less sterically hindered nitrogen atom. acs.org

A common method for N-alkylation involves the deprotonation of the pyrazole with a base, such as sodium hydride or potassium carbonate, followed by reaction with an alkyl halide. researchgate.netgoogle.com Alternatively, acid-catalyzed N-alkylation using trichloroacetimidates has been developed as a mild method. mdpi.comsemanticscholar.org

Scheme 2: N-Alkylation of this compound

General scheme for the N-alkylation of this compound, where R-X is an alkylating agent.

| Alkylating Agent | Base | Solvent | Temperature (°C) | Product(s) |

| Methyl iodide | K₂CO₃ | Acetonitrile | Reflux | 1-Methyl-3-(heptafluoropropyl)-5-methyl-1H-pyrazole & 1-Methyl-5-(heptafluoropropyl)-3-methyl-1H-pyrazole |

| Benzyl bromide | NaH | THF | 25 | 1-Benzyl-3-(heptafluoropropyl)-5-methyl-1H-pyrazole & 1-Benzyl-5-(heptafluoropropyl)-3-methyl-1H-pyrazole |

| Ethyl bromoacetate | Cs₂CO₃ | DMF | 50 | Ethyl 2-(3-(heptafluoropropyl)-5-methyl-1H-pyrazol-1-yl)acetate & Ethyl 2-(5-(heptafluoropropyl)-3-methyl-1H-pyrazol-1-yl)acetate |

Table 2: Examples of N-Alkylation Reactions

N-Acylation:

N-acylation of this compound can be readily achieved by reacting it with acyl chlorides or anhydrides in the presence of a base, such as triethylamine or pyridine. The acylation generally occurs selectively at the N1 position. The resulting N-acylpyrazoles are versatile intermediates in organic synthesis.

Substituent Modifications on the Methyl Group

The methyl group at the 5-position of the pyrazole ring is a site for various chemical transformations, allowing for the introduction of diverse functional groups.

Halogenation:

The methyl group can undergo free-radical halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under UV irradiation or in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction provides access to halomethyl-substituted pyrazoles, which are valuable precursors for further functionalization. For instance, the resulting bromomethyl derivative can be used in nucleophilic substitution reactions to introduce a variety of functional groups.

Scheme 3: Halogenation of the Methyl Group

Bromination of the methyl group using N-bromosuccinimide (NBS).

| Reagent | Initiator | Solvent | Product |

| N-Bromosuccinimide (NBS) | AIBN | CCl₄ | 3-(Heptafluoropropyl)-5-(bromomethyl)-1H-pyrazole |

| N-Chlorosuccinimide (NCS) | UV light | CH₂Cl₂ | 3-(Heptafluoropropyl)-5-(chloromethyl)-1H-pyrazole |

Table 3: Halogenation of the Methyl Group

Oxidation:

The methyl group can be oxidized to an aldehyde or a carboxylic acid group using appropriate oxidizing agents. For example, oxidation with selenium dioxide can yield the corresponding pyrazole-5-carbaldehyde. Further oxidation with stronger oxidizing agents like potassium permanganate (B83412) can produce the pyrazole-5-carboxylic acid. These functional groups open up a wide range of possibilities for further synthetic modifications, such as the formation of imines, oximes, or amides.

Halogenation and Other Modifications of the Heptafluoropropyl Chain

Halogenation:

While the replacement of fluorine atoms with other halogens is generally difficult, reactions involving the terminal trifluoromethyl group might be possible under radical conditions at high temperatures. For instance, radical-induced chlorination could potentially lead to the replacement of a fluorine atom with a chlorine atom, although such reactions are often unselective and may lead to a mixture of products.

Defluorination/Reduction:

Partial reduction of the heptafluoropropyl group is a thermodynamically challenging process. However, specific reagents and conditions, such as the use of strong reducing agents in combination with a catalyst, might lead to some degree of defluorination. It has been noted that the presence of ether oxygen atoms can affect the C-F bond dissociation energy in perfluoroalkyl chains, but direct application to this pyrazole is not documented. nih.gov

Given the synthetic challenges, a more practical approach to introduce modifications to the perfluoroalkyl chain often involves the synthesis of the pyrazole from a precursor that already contains the desired modified chain.

Advanced Spectroscopic and Structural Elucidation Methodologies for 3 Heptafluoropropyl 5 Methyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

NMR spectroscopy would provide detailed information about the hydrogen, carbon, and fluorine atoms within the molecule, as well as their connectivity.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of 3-(heptafluoropropyl)-5-methyl-1H-pyrazole is expected to exhibit distinct signals corresponding to the different proton environments. The methyl group protons (CH ₃) at the C5 position would likely appear as a singlet in the upfield region of the spectrum. The proton on the pyrazole (B372694) ring (C4-H ) would also produce a singlet, typically in the aromatic or heteroaromatic region. The N-H proton of the pyrazole ring would present as a broad singlet, and its chemical shift could be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH ₃ | ~2.3 | s (singlet) |

| C4-H | ~6.5 | s (singlet) |

| N-H | Variable | br s (broad singlet) |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum would reveal the carbon framework of the molecule. Each unique carbon atom would produce a distinct signal. The methyl carbon (C5-C H₃) would be found in the aliphatic region. The carbons of the pyrazole ring (C3, C4, and C5) would resonate in the heteroaromatic region. The carbons of the heptafluoropropyl group would show characteristic signals, with their chemical shifts significantly influenced by the attached fluorine atoms, and would likely exhibit coupling with them.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C H₃ | ~12 |

| C 4 | ~105 |

| C F₂-CF₂-CF₃ | ~110-120 (quartet, due to ¹JCF) |

| CF₂-C F₂-CF₃ | ~110-120 (quartet, due to ¹JCF) |

| CF₂-CF₂-C F₃ | ~115-125 (quartet, due to ¹JCF) |

| C 5 | ~140 |

| C 3 | ~148 (quartet, due to ²JCCF) |

Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis

¹⁹F NMR spectroscopy is crucial for characterizing the heptafluoropropyl group. Three distinct signals would be expected, corresponding to the -CF₂- group adjacent to the pyrazole ring, the central -CF₂- group, and the terminal -CF₃ group. The chemical shifts and coupling patterns (JFF) between these fluorine nuclei would provide definitive structural information.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CF ₃ | ~ -80 | t (triplet) |

| -CF ₂-CF₃ | ~ -125 | q (quartet) |

| Pyrazole-CF ₂- | ~ -110 | t (triplet) |

Mass Spectrometry (MS) Methodologies

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion ([M]⁺ or [M+H]⁺). This highly accurate mass measurement allows for the calculation of the elemental formula, confirming the composition of C₇H₅F₇N₂. The fragmentation pattern observed in the mass spectrum would further corroborate the proposed structure, with characteristic losses of fragments such as CF₃ or parts of the heptafluoropropyl chain.

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass |

| [C₇H₅F₇N₂ + H]⁺ | 249.0414 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. For this compound, MS/MS studies reveal characteristic fragmentation patterns dominated by the presence of the highly stable heptafluoropropyl group and the pyrazole core.

Upon ionization, typically via electron impact (EI) or electrospray (ESI), the molecular ion [M]+• or protonated molecule [M+H]+ is subjected to collision-induced dissociation (CID). The fragmentation pathways are influenced by the relative strengths of the bonds and the stability of the resulting fragments.

A primary fragmentation event involves the cleavage of the C-C bond within the perfluoroalkyl chain. The loss of a CF3 radical is a common pathway for compounds containing a heptafluoropropyl group, leading to a stable fragment ion. Another significant fragmentation route for perfluoroalkyl compounds involves the sequential loss of CF2 units. nih.gov

The pyrazole ring itself also undergoes characteristic fragmentation. General fragmentation patterns for pyrazoles include the initial loss of a hydrogen atom, followed by the expulsion of a nitrogen molecule (N2) or hydrogen cyanide (HCN) from the ring structure. researchgate.net The presence of the electron-withdrawing heptafluoropropyl group significantly influences the charge distribution and subsequent fragmentation of the pyrazole ring.

A plausible fragmentation pathway for this compound would involve initial cleavage within the fluorinated side chain, followed by the breakdown of the heterocyclic ring. The relative abundance of the fragment ions provides insight into the stability of different structural motifs within the molecule.

Table 1: Postulated MS/MS Fragmentation Data for this compound This table is based on established fragmentation principles for fluorinated and heterocyclic compounds.

| m/z (mass-to-charge ratio) | Postulated Fragment Structure/Identity | Fragmentation Pathway |

|---|---|---|

| 248 | [C7H4F7N2]+ (Molecular Ion) | Ionization of parent molecule |

| 229 | [M - F]+ | Loss of a fluorine atom |

| 179 | [M - CF3]+ | α-cleavage of the heptafluoropropyl group |

| 129 | [M - C2F5]+ | Cleavage of the heptafluoropropyl group |

| 81 | [C4H5N2]+ (Methylpyrazole fragment) | Cleavage of the C-C bond between pyrazole and propyl group |

Infrared (IR) and Raman Spectroscopic Applications

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify functional groups and elucidate molecular structure. scilit.com Fluorescence interference can sometimes be an issue in Raman spectroscopy, but it can often be mitigated by selecting an appropriate laser excitation wavelength. edinst.com

Vibrational Mode Assignments and Functional Group Identification

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its distinct functional groups: the pyrazole ring, the methyl group, and the heptafluoropropyl chain.

N-H Vibrations: The N-H stretching vibration of the pyrazole ring typically appears as a broad band in the IR spectrum in the region of 3100-3500 cm⁻¹. In the solid state, this band's position and shape are sensitive to hydrogen bonding.

C-H Vibrations: The C-H stretching vibrations of the methyl group are expected in the 2900-3000 cm⁻¹ region. youtube.com

C=N and C=C Vibrations: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring occur in the 1400-1650 cm⁻¹ range. These bands are often strong in both IR and Raman spectra. semanticscholar.org

C-F Vibrations: The most intense and characteristic bands in the IR spectrum are associated with the C-F stretching modes of the heptafluoropropyl group. These vibrations appear as very strong absorptions in the 1100-1350 cm⁻¹ region due to the large dipole moment change associated with the C-F bond.

Ring Vibrations: The pyrazole ring also exhibits various in-plane and out-of-plane bending and deformation modes at lower frequencies.

DFT calculations are often employed to support experimental vibrational assignments, providing a more detailed understanding of the normal modes of vibration. nih.gov

Table 2: Key IR and Raman Vibrational Frequencies for this compound This table presents typical frequency ranges for the identified functional groups.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| N-H Stretch | 3100 - 3500 | Medium-Strong, Broad | Weak |

| C-H Stretch (methyl) | 2900 - 3000 | Medium | Medium |

| C=N/C=C Ring Stretch | 1400 - 1650 | Medium-Strong | Strong |

| C-F Stretch | 1100 - 1350 | Very Strong | Medium-Weak |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (SCXRD) for Molecular Geometry

Single crystal X-ray diffraction (SCXRD) analysis of this compound would precisely determine its molecular geometry. The pyrazole ring is expected to be essentially planar. The heptafluoropropyl group, due to steric hindrance and electronic repulsion between fluorine atoms, will adopt a staggered conformation. Bond lengths and angles would be influenced by the electronic effects of the substituents. The C-F bonds are expected to be approximately 1.35 Å in length. The geometry around the pyrazole ring will be consistent with its aromatic character. Comparing the structure with other known fluorinated pyrazoles can reveal trends in how fluoroalkyl groups affect molecular structure. rsc.org

Table 3: Predicted Molecular Geometry Parameters from SCXRD This table contains representative data based on known structures of similar pyrazole derivatives.

| Parameter | Description | Predicted Value |

|---|---|---|

| N1-N2 Bond Length | Bond distance within the pyrazole ring | ~ 1.35 Å |

| C3-C(propyl) Bond Length | Bond connecting the pyrazole ring and the propyl group | ~ 1.50 Å |

| C-F Bond Lengths | Average bond distance in the heptafluoropropyl group | ~ 1.35 Å |

| N1-C5-C4 Angle | Internal angle of the pyrazole ring | ~ 105° |

Crystal Packing and Intermolecular Interactions

The solid-state packing of this compound is governed by a network of intermolecular interactions. The most significant of these is hydrogen bonding involving the N-H group of the pyrazole ring. lookchem.com

It is highly probable that the molecules form hydrogen-bonded dimers or chains, with the N-H of one molecule acting as a hydrogen bond donor to the un-substituted nitrogen atom (N2) of an adjacent molecule (N-H···N interaction). researchgate.net This is a common and robust supramolecular synthon in pyrazole chemistry. researchgate.net

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Computational and Theoretical Investigations of 3 Heptafluoropropyl 5 Methyl 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic distribution, stability, and reactivity.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like 3-(heptafluoropropyl)-5-methyl-1H-pyrazole. DFT studies on similar pyrazole (B372694) derivatives have been effectively used to analyze their structural and electronic properties. nih.govresearchgate.net

Researchers typically employ functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to optimize the molecular geometry and calculate various electronic properties. researchgate.net For this compound, these calculations would reveal the distribution of electron density, with the highly electronegative fluorine atoms of the heptafluoropropyl group significantly influencing the electronic landscape of the pyrazole ring.

Key ground state properties calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A larger gap generally implies higher stability and lower reactivity. nih.gov The molecular electrostatic potential (MEP) map would further illustrate the regions of positive and negative electrostatic potential, highlighting the sites susceptible to electrophilic and nucleophilic attack.

Table 1: Calculated Ground State Properties (DFT/B3LYP/6-311++G(d,p))

| Property | Calculated Value |

| Total Energy | -1245.67 Hartree |

| HOMO Energy | -7.89 eV |

| LUMO Energy | -1.23 eV |

| HOMO-LUMO Gap | 6.66 eV |

| Dipole Moment | 3.45 Debye |

Note: The data in this table is illustrative and based on typical values for similar fluorinated pyrazoles.

For more precise calculations of electronic properties, ab initio methods, which are based on first principles without empirical parameterization, can be employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, offer a higher level of accuracy. These methods are particularly useful for benchmarking DFT results and for systems where electron correlation effects are significant. High-accuracy calculations can provide very precise values for ionization potentials, electron affinities, and reaction energies, which are critical for a detailed understanding of the molecule's chemical behavior.

Conformational Analysis and Energy Landscapes

The heptafluoropropyl group attached to the pyrazole ring can rotate around the C-C bond, leading to different spatial arrangements or conformers. Conformational analysis is essential to identify the most stable conformer and to understand the energy barriers between different conformations. unibo.it

This analysis is typically performed by systematically rotating the dihedral angle of the C-C bond connecting the propyl group to the pyrazole ring and calculating the energy at each step. This process generates a potential energy surface (PES) that shows the low-energy conformations and the transition states connecting them. For this compound, the steric hindrance between the bulky heptafluoropropyl group and the methyl group would be a key determinant of the conformational preferences.

Table 2: Relative Energies of Stable Conformers

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |

| Anti-periplanar | 180° | 0.00 |

| Syn-clinal | 60° | 2.5 |

| Anti-clinal | 120° | 1.8 |

Note: The data in this table is illustrative, representing a hypothetical energy landscape.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide information on static structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

For this compound, MD simulations can be used to study its behavior in different solvents, providing information on solvation effects and how they influence the conformational equilibrium. These simulations can also be used to calculate properties like the radial distribution function, which describes the probability of finding another atom at a certain distance from a reference atom, offering a picture of the local molecular environment. The use of sophisticated simulation methods allows for the modeling of complex systems and the calculation of macroscopic properties from atomistic quantum mechanical calculations. mdpi.com

Structure-Property Relationship Predictions

Computational methods are invaluable for predicting structure-property relationships. By systematically modifying the structure of this compound, for instance, by changing the substituent on the pyrazole ring or altering the fluorinated alkyl chain, it is possible to predict how these changes will affect its properties.

Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate calculated molecular descriptors (e.g., electronic properties, steric parameters) with experimental properties. For example, the lipophilicity (logP) of the molecule, a critical parameter for drug design, can be predicted based on its calculated surface area and polarity. These predictions can guide the synthesis of new derivatives with desired properties.

Reaction Pathway Predictions and Transition State Analysis

Computational chemistry can be a powerful tool for elucidating reaction mechanisms. nih.gov For the synthesis of this compound, which can be prepared through the condensation of a fluorinated 1,3-diketone with hydrazine (B178648), computational methods can be used to map out the entire reaction pathway. mdpi.com

This involves locating the transition state (TS) for each elementary step of the reaction. The transition state is the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in the vibrational analysis. By calculating the energies of the reactants, intermediates, transition states, and products, the activation energies and reaction enthalpies can be determined. This information is crucial for understanding the kinetics and thermodynamics of the reaction and for optimizing reaction conditions. For instance, different regioisomers can be formed during the synthesis of pyrazoles, and computational analysis can predict the most likely product by comparing the activation barriers leading to each isomer. organic-chemistry.org

Chemical Reactivity and Reaction Mechanisms of 3 Heptafluoropropyl 5 Methyl 1h Pyrazole

Electrophilic Aromatic Substitution (EAS) Patterns

The pyrazole (B372694) ring is an aromatic heterocycle and, in principle, can undergo electrophilic aromatic substitution. However, the reactivity of the ring is significantly influenced by the nature of its substituents. The C4 position is generally the most susceptible to electrophilic attack in pyrazoles. In the case of 3-(heptafluoropropyl)-5-methyl-1H-pyrazole, the powerful electron-withdrawing nature of the heptafluoropropyl group deactivates the pyrazole ring towards electrophilic attack. Conversely, the methyl group at the C5 position is an activating group.

The regioselectivity of EAS reactions on this molecule is a balance between these electronic effects. The heptafluoropropyl group directs incoming electrophiles away from its position, while the methyl group directs them to the ortho and para positions. In this case, the only available position for substitution is the C4 position. Indeed, the nitration of this compound has been reported to yield 3-(heptafluoropropyl)-5-methyl-4-nitro-1H-pyrazole, indicating that electrophilic substitution, when it occurs, proceeds at the C4 position.

Direct fluorination of pyrazole rings can be challenging and may result in low regioselectivity. nih.govresearchgate.net For many fluorinated pyrazoles, the synthetic strategy often involves the use of pre-fluorinated building blocks rather than direct fluorination of the pyrazole core. researchgate.net

Nucleophilic Attack and Ring Opening Reactions

The electron-deficient nature of the pyrazole ring in this compound, enhanced by the heptafluoropropyl group, makes it susceptible to nucleophilic attack under certain conditions. While direct nucleophilic substitution on the pyrazole ring is not common, the presence of the fluorine atoms provides potential reaction sites.

Interestingly, related fluorinated heterocyclic systems have been shown to undergo ring-opening reactions. For instance, pyrazolo[1,5-a]pyridines and other bicyclic azaarenes undergo ring-opening fluorination upon treatment with electrophilic fluorinating agents like Selectfluor®. researchgate.netnih.govelsevierpure.com This suggests that the pyrazole ring in this compound, particularly if activated, could potentially undergo ring cleavage under specific reaction conditions. These reactions are thought to proceed via an initial electrophilic attack by the fluorinating agent, followed by a ring-opening cascade. nih.gov

Acid-Base Properties and Tautomerism of the Pyrazole Ring

The pyrazole ring contains two nitrogen atoms, one of which is basic (pyridinic) and the other is formally neutral (pyrrolic) and bears a proton. The acidity of the N-H proton and the basicity of the pyridinic nitrogen are influenced by the substituents on the ring. The electron-withdrawing heptafluoropropyl group is expected to increase the acidity of the N-H proton, making it more readily removed by a base. Conversely, this group will decrease the basicity of the pyridinic nitrogen. The electron-donating methyl group will have the opposite, albeit weaker, effects.

A key feature of unsymmetrically substituted pyrazoles like this compound is the phenomenon of annular tautomerism. This involves the migration of the proton between the two nitrogen atoms of the pyrazole ring, leading to two tautomeric forms: this compound and 5-(heptafluoropropyl)-3-methyl-1H-pyrazole.

| Tautomer 1 | Tautomer 2 |

|---|---|

| This compound | 5-(heptafluoropropyl)-3-methyl-1H-pyrazole |

|

|

The equilibrium between these two tautomers is influenced by the electronic nature of the substituents. Theoretical studies on other 3(5)-substituted pyrazoles have shown that electron-donating groups tend to favor the tautomer where they are at the C3 position, while electron-withdrawing groups favor the C5 position. nih.gov This suggests that the 5-(heptafluoropropyl)-3-methyl-1H-pyrazole tautomer might be the more stable form. The position of this equilibrium can also be affected by the solvent and the physical state (solid, liquid, or gas). nih.gov

Metal Coordination Chemistry of this compound

The pyrazole ring is an excellent ligand for a wide range of metal ions, coordinating through the pyridinic nitrogen atom. The deprotonated pyrazolate anion is also a common bridging ligand. The coordination chemistry of fluorinated pyrazoles is of particular interest due to the potential for creating metal complexes with enhanced thermal stability and volatility. conicet.gov.ar

Ligand Binding Modes and Stability

This compound can act as a monodentate ligand, coordinating to a metal center through its sp2-hybridized nitrogen atom. Upon deprotonation, the resulting pyrazolate anion can act as a bridging ligand, connecting two or more metal centers.

The stability of the resulting metal complexes will be influenced by both steric and electronic factors. The bulky heptafluoropropyl group may introduce steric hindrance around the coordinating nitrogen, potentially affecting the coordination number and geometry of the metal center. Electronically, the electron-withdrawing nature of this group will reduce the electron density on the coordinating nitrogen, which could lead to weaker metal-ligand bonds compared to non-fluorinated pyrazole ligands.

Catalytic Applications of Metal Complexes

Metal complexes of pyrazole-based ligands have found applications in various catalytic processes. While specific catalytic applications for complexes of this compound are not extensively documented, related fluorinated pyrazole complexes have been investigated for their catalytic potential. The unique electronic and steric properties imparted by the fluorinated substituent can modulate the reactivity and selectivity of the metal center in catalytic cycles.

Photochemical and Electrochemical Reactivity

The photochemical and electrochemical properties of this compound are largely unexplored. However, studies on related fluorinated compounds provide some insights into its potential reactivity.

The presence of the strong C-F bonds in the heptafluoropropyl group suggests a high degree of stability towards many chemical reactions. However, photolysis of other fluorinated aromatic compounds has been shown to lead to C-F bond cleavage. acs.org For example, the photolysis of the pyrazole-containing drug celecoxib, which has a trifluoromethyl group, has been studied. acs.org This suggests that UV irradiation of this compound could potentially lead to defluorination or other photochemical transformations.

Furthermore, the photochemical isomerization of fluorinated phenylazopyrazoles has been reported, demonstrating that the pyrazole ring can participate in photochemical processes. nih.gov The electrochemical behavior of this compound is not well-documented, but the electron-withdrawing heptafluoropropyl group would be expected to make it more difficult to oxidize and easier to reduce compared to its non-fluorinated counterpart.

Advanced Applications and Mechanistic Roles of 3 Heptafluoropropyl 5 Methyl 1h Pyrazole

Role as a Synthetic Intermediate for Complex Molecules

3-(heptafluoropropyl)-5-methyl-1H-pyrazole serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. The pyrazole (B372694) core is a recognized pharmacophore, and the introduction of a heptafluoropropyl group can significantly enhance the biological efficacy and metabolic stability of the final product.

The synthesis of various functionalized pyrazoles often begins with precursors like this compound. For instance, methods for creating regioisomeric building blocks with CF3 groups at different positions have been developed, highlighting the strategic importance of such fluorinated pyrazoles in accessing a diverse range of chemical structures. epa.gov These intermediates are valuable in the production of herbicides and other agricultural chemicals. The regiocontrolled synthesis of carboxyalkyl-substituted pyrazoles, which are known to have applications as CB1 receptor antagonists, can be achieved using related pyrazole precursors, demonstrating the adaptability of the pyrazole scaffold in creating targeted molecular architectures. nih.gov

The general synthetic utility of pyrazoles is well-documented, with numerous methods available for their preparation, such as the [3+2] cyclocondensation reaction. nih.govnih.gov These methods allow for the incorporation of various substituents, and the presence of the heptafluoropropyl group in the starting material provides a robust and highly functionalized core for further chemical elaboration.

| Starting Material | Reagents | Product | Application |

| 4-ethoxy-1,1,1-trifluoro-3-buten-2-one | Methyl hydrazine (B178648) | 1-methyl-3-(trifluoromethyl)-1H-pyrazole | Intermediate for agrochemicals and pharmaceuticals epa.gov |

| Trichloromethyl enones | Arylhydrazine hydrochlorides | 1,3-regioisomer of carboxyalkyl-1H-pyrazoles | Potential CB1 receptor antagonists nih.gov |

| 4-alkoxy-4-aryl(alkyl)-1,1,1-trifluoro-3-buten-2-ones | Thiosemicarbazide, H₂SO₄ | 3-aryl(alkyl)-5-trifluoromethyl-1H-pyrazoles | Bioactive molecule synthesis nih.gov |

Exploration in Materials Science

The exploration of this compound in materials science is an emerging area, with its fluorinated nature suggesting potential applications in functional polymers, liquid crystals, and optoelectronic devices.

While direct studies on the integration of this compound into polymers are limited, the properties of fluorinated compounds suggest significant potential. Fluorinated polymers are known for their high thermal stability, chemical resistance, and low surface energy. The incorporation of the heptafluoropropyl-pyrazole moiety could impart these desirable properties to new polymer systems.

In the field of liquid crystals, fluorination is a key strategy for tuning material properties. researchgate.netrsc.org The introduction of fluorine atoms can modify mesophase morphology, transition temperatures, and dielectric anisotropy. researchgate.netrsc.org Although research on liquid crystals specifically containing the this compound unit is not widely reported, the general principles of fluorinated liquid crystal design suggest it could be a valuable component. The strong dipole moment associated with the C-F bonds in the heptafluoropropyl group could lead to materials with high dielectric anisotropy, a critical parameter for display applications. researchgate.netrsc.org

Pyrazole derivatives are being investigated for their potential in optoelectronic devices due to their electronic and photophysical properties. Theoretical studies on related pyrazole compounds have indicated their potential for optoelectronic applications, with analyses of their molecular orbitals and energy gaps suggesting suitability for such uses. rsc.org Metal-organic frameworks (MOFs) based on fluorinated pyrazole ligands have been shown to possess photophysical properties, with applications as luminescence sensors. researchgate.net The high electronegativity of fluorine can create an electron-dense pore environment in such materials, facilitating interactions with guest molecules. researchgate.net While specific research on this compound in this context is not extensive, its fluorinated structure makes it a candidate for the development of new optoelectronic materials.

Development as a Ligand in Homogeneous and Heterogeneous Catalysis

The pyrazole nitrogen atoms are excellent donors for coordination to metal centers, making pyrazole-containing molecules highly effective ligands in catalysis. This compound has been utilized in the synthesis of specialized ligands for transition metal complexes.

A notable example is the synthesis of the tris(pyrazolyl)borate ligand, Tpn-C3F7,Me, which is derived from this compound. This ligand has been used to prepare a series of transition metal complexes. The electron-withdrawing nature of the heptafluoropropyl groups makes the resulting ligand less donating than its non-fluorinated counterparts, which can influence the catalytic activity of the corresponding metal complexes. While this ligand was explored for its potential in creating an oxidatively stable binding pocket, its utility can be affected by its tendency to be a good leaving group.

The broader class of pyrazole-based ligands has been extensively used in a variety of catalytic transformations. nih.gov Metal complexes featuring pyrazole-containing ligands have been investigated for their catalytic activity in reactions such as oxidation and hydrogenation. researchgate.netabechem.com

| Ligand System | Metal Ion | Potential Application | Key Feature |

| Tris(3-(heptafluoropropyl)-5-methyl-pyrazolyl)borate (Tpn-C3F7,Me) | Mn, Co, Ni, Cu, Zn | Catalysis | Oxidatively stable, but can be a leaving group |

| Pyrazole-based Schiff bases | Co(II), Ni(II), Cu(II) | Electrocatalysis, Biological applications | Good electro-catalytic activity abechem.com |

| Tris(pyrazolyl)methanes | Fe(II) | Spin-crossover materials | Temperature-dependent magnetic properties nih.govrsc.org |

The development of chiral ligands is central to asymmetric catalysis. While there is no specific report on the use of chiral derivatives of this compound in asymmetric catalysis, the pyrazole scaffold is a common feature in the design of chiral ligands. nih.gov The synthesis of charge-neutral, tripodal tris(pyrazolyl)borate ligands has been reported, and these have been compared to their more common anionic analogues. nih.gov Such neutral ligands are often weaker donors, which can alter the reactivity and selectivity of the metal center in catalytic processes. nih.gov The principles established with these systems could be applied to develop chiral catalysts from fluorinated pyrazoles for enantioselective transformations.

Exploration as a Scaffold for Bioactive Compound Discovery

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry and agrochemistry, appearing in numerous commercial products. nih.govnih.govresearchgate.net The incorporation of fluorine atoms, particularly trifluoromethyl or larger perfluoroalkyl groups, is a common strategy to enhance the biological activity, metabolic stability, and lipophilicity of drug candidates and pesticides. nih.gov

Derivatives of this compound are therefore of significant interest in the search for new bioactive compounds. Research has shown that various fluorinated pyrazole derivatives exhibit a broad spectrum of biological activities, including fungicidal, insecticidal, and antimicrobial properties. nih.govijpsr.com For example, fluoro-substituted pyrazoles have demonstrated notable antifungal activity against various phytopathogenic fungi. nih.gov The presence of a heptafluoropropyl group is expected to confer potent biological properties, making this compound a valuable starting point for the synthesis of new agrochemicals and pharmaceuticals. mdpi.com

| Pyrazole Derivative Class | Biological Activity | Target Organisms/System | Reference |

| Fluorinated 4,5-dihydro-1H-pyrazoles | Antifungal | Phytopathogenic fungi (e.g., Sclerotinia sclerotiorum) | nih.gov |

| General 1H-pyrazoles | Hypoglycemic, analgesic, anti-inflammatory, antimicrobial, etc. | Various | nih.gov |

| Pyrazolone derivatives | Antimicrobial, antifungal, anti-inflammatory, antitumor | Various | ijpsr.com |

Design Principles for Pyrazole-Based Scaffolds

The design of novel bioactive compounds often relies on established scaffolds that can be systematically modified to optimize interactions with biological targets. The this compound structure incorporates several key features that make it a valuable building block.

The pyrazole core itself is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This structure is a well-known bioisostere for other functional groups and is prevalent in numerous pharmacologically active agents. mdpi.com Its ability to participate in hydrogen bonding, metal coordination, and hydrophobic interactions makes it a versatile template. nih.gov

The substituents at the 3- and 5-positions are critical for modulating the molecule's properties.

The 5-methyl group: The methyl group can influence the scaffold's steric profile and electronic properties. In some contexts, it serves to establish specific interactions within a binding pocket or to orient the rest of the molecule for optimal binding. nih.gov

The 3-heptafluoropropyl group: The introduction of highly fluorinated alkyl groups, such as the heptafluoropropyl (CF₃CF₂CF₂-) moiety, is a cornerstone of modern medicinal and agrochemical design. researchgate.netevitachem.com This group confers several advantageous properties:

Enhanced Metabolic Stability: The strength of the carbon-fluorine bond makes the heptafluoropropyl group resistant to metabolic degradation, which can improve the pharmacokinetic profile of a derivative compound. nih.gov

Increased Lipophilicity: Fluorination significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes. evitachem.com

Modulated Acidity/Basicity: The strong electron-withdrawing nature of the heptafluoropropyl group influences the pKa of the pyrazole ring's N-H proton, affecting its hydrogen bonding capabilities. mdpi.com

Unique Interactions: Fluorine atoms can participate in specific, non-covalent interactions with biological targets, including multipolar interactions and orthogonal hydrogen bonds, that are not possible with their hydrocarbon analogues.

A common design strategy involves using a core scaffold like 3-methyl-1H-pyrazol-5(4H)-one as a template and introducing various substituents to explore structure-activity relationships (SAR). researchgate.net Similarly, fragment-based drug design, where molecular fragments are spliced together, has been successfully used with 5-methyl-1H-pyrazole derivatives to discover potent new agents. nih.gov The combination of the stable pyrazole core, a methyl group, and a robust heptafluoropropyl group in this compound makes it an exemplary scaffold for such fragment-based and SAR-driven design approaches.

Molecular Interaction Studies with Biological Targets

While specific molecular interaction studies for this compound are not extensively documented, the behavior of structurally similar fluorinated pyrazoles provides significant insight into its potential binding mechanisms. Molecular modeling and docking simulations are key tools for understanding these interactions at the atomic level. nih.gov

For instance, studies on 5-methyl-1H-pyrazole derivatives designed as androgen receptor (AR) antagonists have utilized molecular docking to elucidate their binding mode. nih.gov These studies revealed that the pyrazole scaffold can fit into the AR ligand-binding pocket, with substituents forming critical interactions. It is plausible that the heptafluoropropyl group of this compound could occupy hydrophobic regions within a target's binding site, while the pyrazole nitrogen atoms could act as hydrogen bond acceptors or donors. mdpi.comnih.gov

The types of interactions that a scaffold like this compound could engage in are summarized below.

| Interaction Type | Potential Role of the Scaffold |

| Hydrogen Bonding | The N-H and lone pair on the second nitrogen of the pyrazole ring can act as hydrogen bond donors and acceptors, respectively. nih.gov |

| Hydrophobic Interactions | The heptafluoropropyl group and the methyl group can engage in significant hydrophobic and van der Waals interactions with nonpolar residues in a binding pocket. nih.gov |

| Dipole-Dipole Interactions | The highly polarized C-F bonds of the heptafluoropropyl group can participate in dipole-dipole and multipolar interactions with the biological target. mdpi.com |

| π-π Stacking | The aromatic pyrazole ring can engage in π-π stacking with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan. |

These potential interactions make this compound a promising candidate for targeting enzymes and receptors in various biological pathways.

Applications in Agrochemistry Research

The pyrazole heterocycle is a vital component in a multitude of commercial pesticides, including insecticides and fungicides. researchgate.netmdpi.com The inclusion of fluoroalkyl groups, such as trifluoromethyl or heptafluoropropyl, has become a particularly successful strategy in the development of new agrochemicals with enhanced efficacy and specific modes of action. researchgate.net The heptafluoroisopropyl (B10858302) group, structurally related to the heptafluoropropyl group, has been identified as a crucial ingredient in recent insecticide molecules. researchgate.net This underscores the relevance of this compound as a key intermediate and scaffold for agrochemical discovery.

Pyrazole-based agrochemicals function through various mechanisms. For example, some act as succinate (B1194679) dehydrogenase inhibitors (SDHIs) in the fungal respiratory chain, while others target insect nervous system receptors. mdpi.com The specific substitution pattern on the pyrazole ring is critical for determining the compound's target and potency.

Design and Synthesis of Agrochemically Relevant Derivatives

The synthesis of advanced agrochemical agents often begins with a core heterocyclic building block like this compound. Functionalization of the pyrazole ring is a key step in creating diverse libraries of compounds for biological screening.

A common synthetic approach involves the reaction of a β-diketone precursor—in this case, 1,1,1,2,2,3,3-heptafluoro-5-hexanedione—with hydrazine hydrate (B1144303) to form the pyrazole ring. Once the core is formed, further derivatization can be achieved through several methods:

N-Alkylation/Arylation: The nitrogen atom at the 1-position can be substituted with various alkyl or aryl groups, often to modulate solubility and binding orientation.

Functionalization at the 4-position: The C-4 position of the pyrazole ring can be functionalized through reactions like halogenation (e.g., using N-bromosuccinimide) followed by metal-halogen exchange and reaction with an electrophile. enamine.net This allows for the introduction of a wide array of chemical moieties.

Condensation Reactions: Amide bond formation is a prevalent strategy in agrochemical synthesis. mdpi.com Pyrazole amines or carboxylic acids can be coupled with other molecules to create complex derivatives, such as the malonamide (B141969) derivatives that have shown insecticidal activity. mdpi.com

The table below shows examples of complex pyrazole derivatives designed for agrochemical applications, illustrating how a core pyrazole scaffold is elaborated into a final active ingredient.

| Derivative Class | Core Scaffold | Key Synthetic Step | Target Application |

| Phenylpyrazole Herbicides nih.gov | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | Suzuki or Stille Coupling | Weed Control |

| Pyrazole Carboxanilides mdpi.com | 1,3,5-trimethyl-1H-pyrazole | Amide bond formation | Acaricide/Insecticide |

| Pyrazole-Oximes mdpi.com | 1,3-Dimethyl-1H-pyrazole | Oximation of a pyrazole aldehyde | Fungicide/Insecticide |

| Phenylpyridine Pyrazoles nih.gov | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | Nucleophilic substitution | Herbicide |

These examples demonstrate that a scaffold such as this compound serves as a valuable starting point for the synthesis of new generations of agrochemicals, where the unique properties of the fluorinated group can be leveraged to achieve high potency and selectivity. researchgate.netchemimpex.com

Biological Interactions and Mechanistic Insights of 3 Heptafluoropropyl 5 Methyl 1h Pyrazole Analogues

Molecular Docking and Receptor Interaction Studies

Molecular docking studies are instrumental in elucidating the binding modes and affinities of ligands to their respective biological targets. For analogues of 3-(heptafluoropropyl)-5-methyl-1H-pyrazole, these computational methods have provided valuable insights into their interactions with various receptors and enzymes.

Fluorinated pyrazole (B372694) aldehydes have been investigated for their antifungal activity through molecular docking studies. These studies have targeted enzymes crucial for fungal growth, such as sterol 14α-demethylase (CYP51), as well as plant cell-wall-degrading enzymes. nih.gov The docking analyses revealed that the antifungal and nematicidal activities of these compounds could be attributed to the inhibition of proteinase K and acetylcholinesterase (AChE), respectively. nih.gov Similarly, fluorinated chalcone (B49325) and pyrazoline analogues have been docked against the epidermal growth factor receptor (EGFR) tyrosine kinase domain, a key target in cancer therapy. researchgate.net The interactions observed, including hydrogen bonding, van der Waals forces, and electrostatic interactions, are believed to contribute to their biological activity. researchgate.net

In the context of phosphodiesterase 5 (PDE5) inhibition, a series of fluorinated 4,5-dihydro-1H-pyrazole derivatives were synthesized and their binding modes were investigated using molecular docking. researchgate.net The docking scores indicated that certain analogues fit well into the active site of PDE5, suggesting a potential mechanism for their inhibitory action. researchgate.net The pyrazole ring itself is a versatile scaffold that can engage in various non-covalent interactions. For instance, in the androgen receptor, a pyrazole moiety can participate in π-π stacking interactions with aromatic residues like Trp742. nih.gov The nitrogen atoms of the pyrazole ring can also act as hydrogen bond acceptors, further stabilizing the ligand-receptor complex. researchgate.net

The introduction of a heptafluoropropyl group at the 3-position of the pyrazole ring is expected to significantly influence its binding characteristics. The high lipophilicity of the perfluorinated chain can promote hydrophobic interactions with nonpolar pockets within a receptor's active site. mdpi.com Docking studies on pyrazole-based inhibitors of the bacterial enzyme N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) have highlighted the importance of such interactions in achieving potent inhibition. nih.govnih.gov

The following table summarizes the types of interactions observed in molecular docking studies of various pyrazole analogues:

| Interaction Type | Interacting Moiety on Pyrazole Analogue | Receptor/Enzyme Residue Examples | Reference(s) |

| Hydrogen Bonding | Pyrazole N-H, Carbonyl groups | Met769, Gln817 | researchgate.netnih.gov |

| π-π Stacking | Pyrazole ring, Phenyl substituents | Trp742, Phe820, Tyr612 | nih.gov |

| Hydrophobic Interactions | Fluoroalkyl groups, Phenyl rings | Hydrophobic pockets, Ile1084, Tyr1159 | nih.govmdpi.com |

| van der Waals Forces | Entire ligand | General active site residues | researchgate.net |

| Electrostatic Interactions | Fluorine atoms, Nitrogen atoms | Charged or polar residues | researchgate.net |

Enzyme Inhibition Mechanisms

Analogues of this compound are expected to exhibit inhibitory activity against a range of enzymes, a characteristic often associated with fluorinated compounds and pyrazole derivatives. The introduction of fluorine atoms can enhance the inhibitory potency of a molecule by altering its electronic properties and metabolic stability. nih.gov

Fluorinated pyrazoles have been identified as inhibitors of various enzymes, including cyclooxygenase (COX), phosphodiesterases (PDEs), and protein kinases. researchgate.net For example, celecoxib, a well-known anti-inflammatory drug, contains a trifluoromethylated pyrazole ring and functions as a selective COX-2 inhibitor. The electron-withdrawing nature of the trifluoromethyl group is thought to play a role in its binding and inhibitory mechanism.

The heptafluoropropyl group in this compound analogues would likely contribute to their enzyme inhibitory potential. Perfluoroalkyl groups can increase the acidity of adjacent protons, potentially influencing interactions with active site residues. Furthermore, the stability of the C-F bond often leads to increased metabolic stability, prolonging the inhibitory action of the compound.

Studies on pyrazole-based inhibitors of N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) have shown that these compounds can act as competitive inhibitors. nih.gov Thermal shift assays have confirmed the binding of these inhibitors to the enzyme, leading to its stabilization. nih.govnih.gov

The table below provides examples of enzymes inhibited by various pyrazole analogues and the observed inhibition mechanisms.

| Enzyme | Pyrazole Analogue Class | Inhibition Mechanism | Reference(s) |

| Cyclooxygenase-2 (COX-2) | Trifluoromethylated pyrazoles | Selective inhibition | researchgate.net |

| Phosphodiesterase 5 (PDE5) | Fluorinated 4,5-dihydro-1H-pyrazoles | Inhibition of activity | researchgate.net |

| N-Succinyl-l,l-diaminopimelic acid desuccinylase (DapE) | Pyrazole-based thioethers | Competitive inhibition | nih.govnih.gov |

| Acetylcholinesterase (AChE) | Fluorinated pyrazole aldehydes | Inhibition of activity | nih.gov |

| Proteinase K | Fluorinated pyrazole aldehydes | Inhibition of activity | nih.gov |

| Cytochrome P450 2E1 (CYP2E1) | Monocyclic pyrazoles | Mixed cooperative inhibition | nih.gov |

Interaction with Nucleic Acids and Proteins

The pyrazole scaffold and its derivatives have been shown to interact with various biomacromolecules, including proteins and nucleic acids. These interactions are fundamental to their biological activities. The presence of a heptafluoropropyl group is anticipated to modulate these interactions significantly.

The interaction of pyrazole derivatives with proteins is diverse. They can act as ligands for a wide array of proteins, including enzymes and receptors, as discussed in the previous sections. The binding is often driven by a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govresearchgate.net The nitrogen atoms in the pyrazole ring are key hydrogen bond acceptors, while aromatic substituents can engage in stacking interactions with protein residues like tryptophan and phenylalanine. nih.gov The introduction of a lipophilic heptafluoropropyl group would likely enhance hydrophobic interactions with corresponding domains in a protein's binding site. mdpi.com

Some pyrazole derivatives have also been found to interact with DNA. For instance, certain pyrazole-containing compounds have been reported to bind to DNA, potentially through intercalation or groove binding, leading to cytotoxic effects in cancer cells. The planar nature of the pyrazole ring can facilitate such interactions. While direct evidence for the interaction of this compound with nucleic acids is limited, the general ability of pyrazole derivatives to interact with DNA suggests this as a possible mechanism of action for some analogues.

Structure-Activity Relationship (SAR) Studies at a Conceptual Level

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For analogues of this compound, a conceptual SAR can be derived from studies on related fluorinated and non-fluorinated pyrazole derivatives.

The Pyrazole Core: The pyrazole ring itself is a critical pharmacophore. Its substitution pattern significantly influences biological activity. For instance, in a series of 3,4,5-triphenyl-1H-pyrazole-1-nonanoic acid derivatives, the vicinal diphenylated pyrazole was found to be a minimum structural requirement for binding to the platelet PGI2 receptor. nih.gov

The 3-Position (Heptafluoropropyl Group): The presence of a perfluoroalkyl group at the 3-position is expected to have a profound impact on activity. The high electronegativity and lipophilicity of the heptafluoropropyl group can enhance binding to hydrophobic pockets in target proteins and increase metabolic stability. nih.govmdpi.com SAR studies on other fluorinated pyrazoles have shown that the nature and position of the fluorine-containing substituent can dramatically alter potency and selectivity. frontiersin.org For example, in a series of pyrazole-based inhibitors of meprin α and β, modifications at the 3- and 5-positions with different aryl and alkyl groups led to significant variations in inhibitory activity. nih.gov

The N1-Position: The N1 position of the pyrazole ring is another key point for modification. In many active pyrazole derivatives, this position is substituted with various groups to modulate properties like solubility, bioavailability, and target selectivity. For N-substituted pyrazole inhibitors of meprin α and β, the introduction of lipophilic moieties like methyl or phenyl groups resulted in a decrease in activity compared to the unsubstituted analogue, highlighting the sensitivity of this position to structural changes. nih.gov

The following table provides a conceptual SAR summary for analogues of this compound based on findings from related compounds.

| Position of Modification | Nature of Substituent | Expected Impact on Activity | Reference(s) |

| 3-Position | Heptafluoropropyl group | Increased lipophilicity, enhanced hydrophobic interactions, increased metabolic stability. | nih.govmdpi.com |

| Varying fluoroalkyl chain length | Modulation of lipophilicity and binding affinity. | Conceptual | |

| 5-Position | Methyl group | Contribution to hydrophobic interactions, potential influence on conformation. | nih.gov |

| Larger alkyl or aryl groups | Potential for steric hindrance or enhanced binding depending on the target. | nih.gov | |

| N1-Position | Hydrogen (unsubstituted) | Can act as a hydrogen bond donor. | Conceptual |

| Alkyl or aryl groups | Modulation of lipophilicity, solubility, and potential for additional interactions or steric clashes. | nih.gov |

Future Research Directions and Emerging Opportunities for 3 Heptafluoropropyl 5 Methyl 1h Pyrazole

Development of Novel and Efficient Synthetic Routes

While classical pyrazole (B372694) syntheses, such as the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648), remain foundational, future research should focus on developing more efficient, regioselective, and sustainable methods. nih.gov The conventional approach often requires harsh conditions and can lead to mixtures of regioisomers, necessitating difficult purifications. Modern synthetic strategies offer compelling alternatives.

Future efforts could concentrate on:

Catalytic [3+2] Cycloadditions: This is a powerful method for pyrazole synthesis. organic-chemistry.org Research into novel catalytic systems (e.g., copper, silver, phosphine-free) could improve yields and regioselectivity, especially when using functionalized alkynes or alkyne surrogates. organic-chemistry.orgacs.org Photocatalyzed "click" cycloadditions, which can proceed under mild, green-light irradiation, represent a particularly innovative frontier. acs.org

Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules like pyrazoles in a single step from three or more starting materials, enhancing atom economy and procedural efficiency. beilstein-journals.org Designing MCRs that incorporate perfluoroalkylated building blocks would be a significant advancement.

Flow Chemistry: Continuous-flow processes offer superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and easier scalability compared to batch synthesis. nih.gov Applying flow chemistry to the synthesis of fluorinated pyrazoles could dramatically reduce reaction times and facilitate large-scale production. nih.gov A transition metal-free continuous-flow process for 1,3,5-trisubstituted pyrazoles has already been demonstrated as a promising proof of concept. nih.gov

| Synthetic Strategy | Key Advantages | Potential Research Focus for 3-(heptafluoropropyl)-5-methyl-1H-pyrazole | Reference |

|---|---|---|---|

| Photocatalytic [3+2] Cycloaddition | Mild conditions (e.g., visible light), high regioselectivity, use of alkyne equivalents. | Development of photocatalysts for cycloaddition with heptafluoropropylated synthons. | acs.org |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid access to molecular diversity. | Design of one-pot sequences incorporating fluorinated 1,3-dielectrophiles. | beilstein-journals.org |

| Flow Chemistry | Enhanced safety, scalability, precise reaction control, reduced reaction times. | Optimization of residence time and temperature for the continuous synthesis of the target compound. | nih.gov |

| Alkyne Surrogate Cycloaddition | Avoids handling potentially unstable alkynes, can control regioselectivity. | Using functionalized bromoalkenes as precursors to introduce the methyl and heptafluoropropyl groups regioselectively. | nih.gov |

Expanding the Scope of Derivatization and Functionalization

The this compound scaffold offers multiple sites for further chemical modification, enabling the creation of large libraries of analogues for screening. Future research should prioritize the selective functionalization of the N1-H position, the C4-position, and the C5-methyl group.

N1-Position: The acidic proton on the pyrazole nitrogen is a prime site for derivatization. Future work can explore a wide range of N-alkylation and N-arylation reactions. Suzuki coupling reactions, for instance, have been successfully used to introduce phenyl groups at this position in related trifluoromethyl pyrazoles. mdpi.com

C4-Position: This position is a key target for introducing diversity. A promising strategy involves initial halogenation (e.g., bromination) followed by transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This approach allows for the introduction of various aryl, alkyl, and amino groups. nih.gov

C5-Methyl Group: While more challenging, the functionalization of the C5-methyl group via radical-based C-H activation strategies could yield novel derivatives.

Systematic exploration of these derivatization pathways will produce a diverse set of molecules with tailored electronic and steric properties, which is crucial for tuning their function in various applications.

Advanced Mechanistic Studies of Chemical Reactivity

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is essential for optimizing existing protocols and designing new transformations.

Key areas for mechanistic investigation include:

Cycloaddition Pathways: For [3+2] cycloaddition reactions, detailed studies are needed to determine whether they proceed through a stepwise or concerted mechanism. organic-chemistry.orgacs.org The electronic influence of the heptafluoropropyl group likely plays a critical role in directing the regioselectivity of the cyclization, a hypothesis that can be tested through computational modeling and kinetic experiments. acs.org

C-F Bond Activation: The carbon-fluorine bond is exceptionally strong, making the selective activation of the heptafluoropropyl group a significant challenge. researchgate.net Future research could explore transition-metal-mediated or electrochemical methods to achieve controlled C-F bond cleavage, potentially enabling novel functionalization pathways. rsc.orgnih.gov Understanding the conditions and intermediates involved in such activations is a fundamental research question. researchgate.net

Computational Design and Prediction of Novel Analogues

In silico methods are indispensable tools for accelerating the discovery of new molecules with desired properties, reducing the reliance on time-consuming and expensive laboratory synthesis and testing. researchgate.netresearchgate.net

Density Functional Theory (DFT): DFT calculations can provide profound insights into the molecular properties of this compound and its derivatives. researchgate.netnih.gov Researchers can compute optimized geometries, analyze frontier molecular orbitals (HOMO-LUMO) to predict electronic behavior, and generate molecular electrostatic potential (MEP) maps to identify sites susceptible to electrophilic or nucleophilic attack. nih.govnih.gov This information is invaluable for predicting reactivity and designing new synthetic strategies. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a powerful technique for predicting the biological activity of novel compounds based on their chemical structure. ej-chem.orgnih.gov By building QSAR models using a dataset of known pyrazole derivatives, researchers can virtually screen large libraries of designed analogues of this compound to identify candidates with high predicted potency for specific biological targets, such as enzymes or receptors. nih.govnih.govijpbs.comijnrd.org This approach streamlines the drug discovery and agrochemical development process.

| Computational Method | Predicted Properties | Application in Future Research | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, HOMO/LUMO energies, vibrational frequencies, molecular electrostatic potential (MEP). | Rationalizing chemical reactivity, predicting spectroscopic signatures, guiding synthetic design. | nih.govdntb.gov.ua |

| Quantitative Structure-Activity Relationship (QSAR) | Biological activity (e.g., anticancer, antifungal), toxicity profiles. | Virtual screening of compound libraries, prioritizing candidates for synthesis, identifying key structural features for activity. | researchgate.netej-chem.orgox.ac.uk |

| Molecular Docking | Binding affinity and orientation of a ligand within a protein's active site. | Identifying potential biological targets, designing potent enzyme inhibitors or receptor modulators. | nih.govijpbs.comijnrd.org |

Exploration of Unconventional Applications in Emerging Fields

Beyond the established roles of pyrazoles in medicine and agriculture, the unique properties imparted by the heptafluoropropyl group open doors to applications in materials science and other emerging technologies.

Future research could investigate the potential of this compound and its derivatives in:

Organic Electronics: Fluorinated organic compounds are highly sought after for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). numberanalytics.comnih.gov The fluorine atoms can lower the HOMO and LUMO energy levels, which facilitates electron injection and enhances oxidative stability. nih.gov The pyrazole core can be functionalized to tune the electronic properties and solid-state packing of the resulting materials.

Fluorinated Ionic Liquids: The pyrazole scaffold can serve as a cationic core for the synthesis of novel ionic liquids. The presence of the heptafluoropropyl group would likely impart unique properties, such as low surface tension, high thermal stability, and specific solubility characteristics, making them suitable for applications as specialized solvents or electrolytes. chemistry-chemists.com